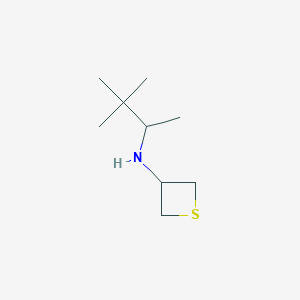
N-(3,3-Dimethylbutan-2-yl)thietan-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,3-Dimethylbutan-2-yl)thietan-3-amine is a chemical compound with the molecular formula C9H19NS. It is primarily used in industrial and scientific research applications. This compound is not intended for medical or clinical use in humans or animals .
Analyse Des Réactions Chimiques
N-(3,3-Dimethylbutan-2-yl)thietan-3-amine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
N-(3,3-Dimethylbutan-2-yl)thietan-3-amine is used in various scientific research applications, including:
Chemistry: It is used as a reagent or intermediate in organic synthesis.
Biology: It may be used in biochemical studies to understand its interactions with biological molecules.
Medicine: While not used clinically, it can be studied for its potential pharmacological properties.
Industry: It may be used in the development of new materials or chemical processes.
Mécanisme D'action
The specific mechanism of action of N-(3,3-Dimethylbutan-2-yl)thietan-3-amine is not well-documented. Generally, the compound’s effects are determined by its interactions with molecular targets and pathways within a given system. These interactions can involve binding to specific receptors, enzymes, or other biomolecules, leading to various biochemical and physiological effects .
Comparaison Avec Des Composés Similaires
N-(3,3-Dimethylbutan-2-yl)thietan-3-amine can be compared with other similar compounds, such as:
- N-(3,3-Dimethylbutan-2-yl)thietan-2-amine
- N-(3,3-Dimethylbutan-2-yl)thietan-4-amine
These compounds share a similar core structure but differ in the position of the amine group. The unique positioning of the amine group in this compound may result in distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C9H19NS |
|---|---|
Poids moléculaire |
173.32 g/mol |
Nom IUPAC |
N-(3,3-dimethylbutan-2-yl)thietan-3-amine |
InChI |
InChI=1S/C9H19NS/c1-7(9(2,3)4)10-8-5-11-6-8/h7-8,10H,5-6H2,1-4H3 |
Clé InChI |
NGLMFJGJKVBMMN-UHFFFAOYSA-N |
SMILES canonique |
CC(C(C)(C)C)NC1CSC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


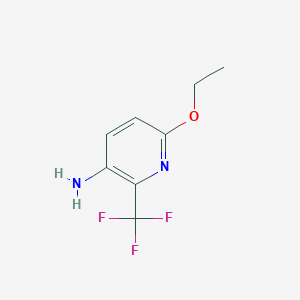
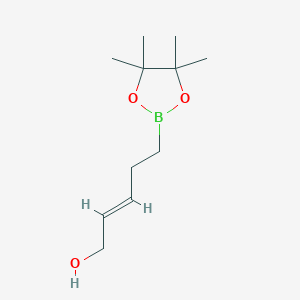

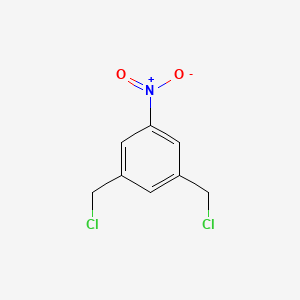
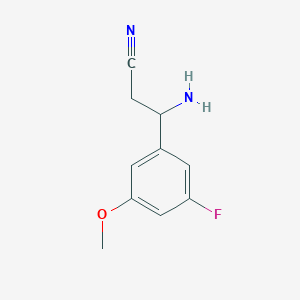
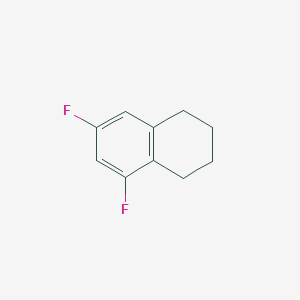
![5,6-Dihydro-4h-pyrrolo[3,4-d]oxazole](/img/structure/B13026979.png)

![9-Tert-butyl 3-methyl 1-oxa-9-azaspiro[5.5]undecane-3,9-dicarboxylate](/img/structure/B13026984.png)
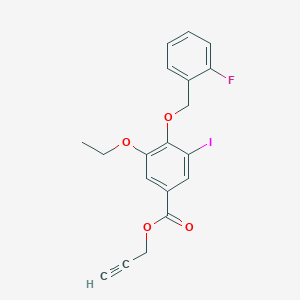
![(NE)-N-[(3-bromopyridin-2-yl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B13026991.png)


![3-(Aminomethyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B13026998.png)
